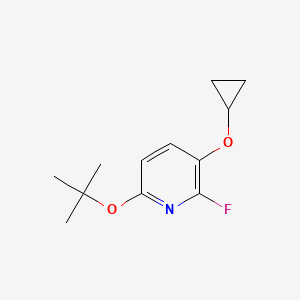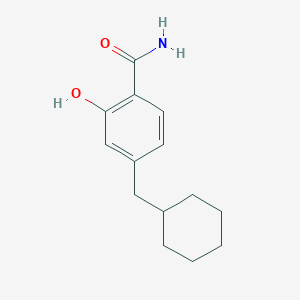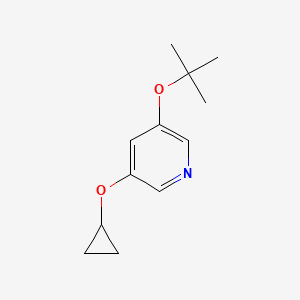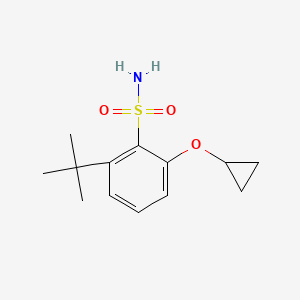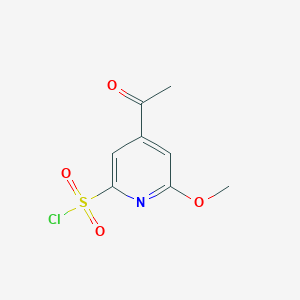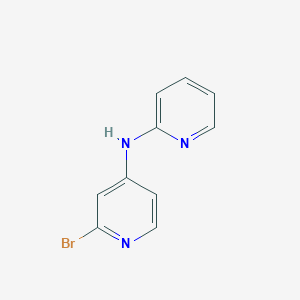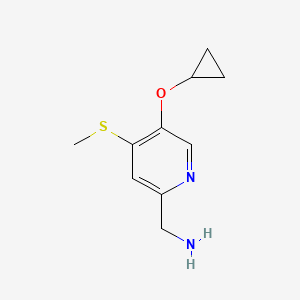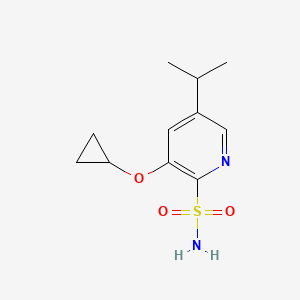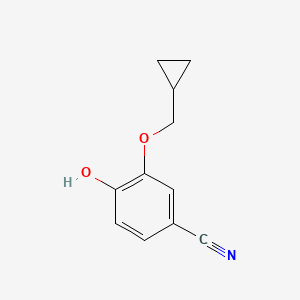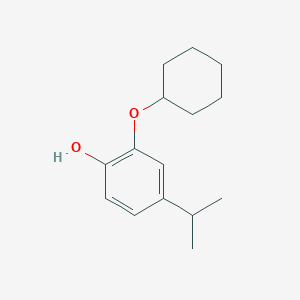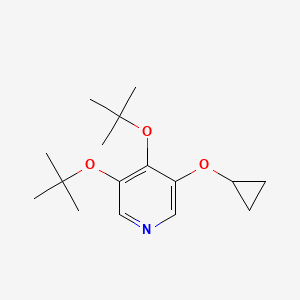
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct attachment of these groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3,4-DI-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Industrially, it may be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-DI-Tert-butoxy-5-cyclopropoxypyridine include 3,5-Di-tert-butyl-4-hydroxybenzoic acid and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. These compounds share structural similarities but differ in their functional groups and applications. The uniqueness of this compound lies in its specific combination of tert-butoxy and cyclopropoxy groups attached to the pyridine ring, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
1243346-93-1 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4,5-bis[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)19-13-10-17-9-12(18-11-7-8-11)14(13)20-16(4,5)6/h9-11H,7-8H2,1-6H3 |
Clé InChI |
APFKYVMORZLQPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CN=C1)OC2CC2)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



